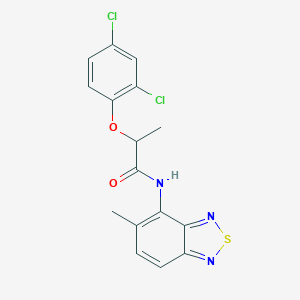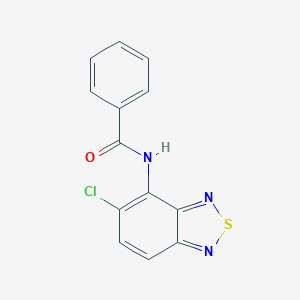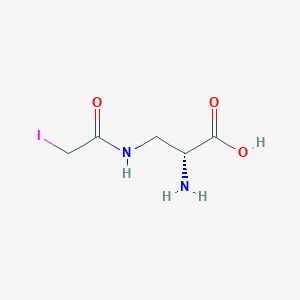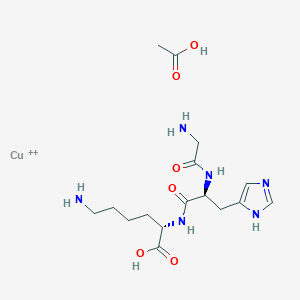![molecular formula C21H21N5O2S B237305 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide, also known as MRS2500, is a selective antagonist of P2Y1 and P2Y12 receptors. It is a chemical compound that has been extensively studied for its potential use in scientific research. The purpose of
作用機序
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide involves its binding to P2Y1 and P2Y12 receptors, which are G protein-coupled receptors. By blocking these receptors, it inhibits platelet activation and aggregation, which is important in preventing thrombosis. Additionally, it may have effects on neural function, although the exact mechanism is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide are primarily related to its effects on platelet function. By blocking P2Y1 and P2Y12 receptors, it inhibits platelet activation and aggregation, which is important in preventing thrombosis. Additionally, it may have effects on neural function, although more research is needed to fully understand its effects.
実験室実験の利点と制限
One advantage of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide in lab experiments is its selectivity for P2Y1 and P2Y12 receptors. This allows for more specific targeting of platelet function and thrombosis. However, one limitation is that its effects on neural function are not fully understood, which may limit its use in studies related to the central nervous system.
将来の方向性
There are several future directions for research related to N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide. One direction is to further investigate its effects on neural function, as P2Y receptors are also present in the central nervous system. Additionally, it may be useful to study its effects on other cellular processes, such as inflammation and immune function. Furthermore, it may be interesting to explore its potential use in clinical settings, such as in the prevention of thrombosis.
合成法
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide involves several steps. The starting material is 3-propoxybenzamide, which is then reacted with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide.
科学的研究の応用
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide has been used in various scientific research studies. It has been shown to be a potent and selective antagonist of P2Y1 and P2Y12 receptors, which are involved in platelet activation and aggregation. Therefore, it has been used in studies related to platelet function and thrombosis. Additionally, it has been used in studies related to neural function, as P2Y receptors are also present in the central nervous system.
特性
製品名 |
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide |
|---|---|
分子式 |
C21H21N5O2S |
分子量 |
407.5 g/mol |
IUPAC名 |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H21N5O2S/c1-3-11-28-18-6-4-5-17(12-18)19(27)22-13-15-7-9-16(10-8-15)20-25-26-14(2)23-24-21(26)29-20/h4-10,12H,3,11,13H2,1-2H3,(H,22,27) |
InChIキー |
SIMZNDUQSBATPN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)


![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
